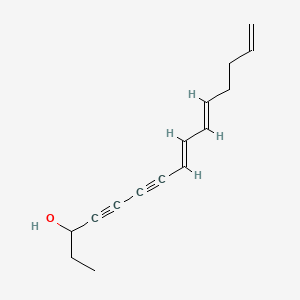
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is a polyunsaturated alcohol with a unique structure characterized by multiple double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol typically involves multi-step organic reactions. One common method includes the use of halogenated intermediates and palladium-catalyzed coupling reactions. For instance, starting from a halogenated precursor, the compound can be synthesized through a series of coupling reactions, deprotection steps, and purification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which (8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-κB and MAPK .
Comparison with Similar Compounds
Similar Compounds
(8E,10E)-dodecadien-1-ol: A compound with a similar structure but shorter carbon chain, used as a pheromone in pest control.
(8E,10E,12Z)-octadecatrienoic acid: A polyunsaturated fatty acid with similar double bond configuration but different functional groups.
Uniqueness
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol is unique due to its combination of double and triple bonds, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields .
Properties
CAS No. |
13028-53-0 |
|---|---|
Molecular Formula |
C15H18O |
Molecular Weight |
214.308 |
IUPAC Name |
(8E,10E)-pentadeca-8,10,14-trien-4,6-diyn-3-ol |
InChI |
InChI=1S/C15H18O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3,7-10,15-16H,1,4-6H2,2H3/b8-7+,10-9+ |
InChI Key |
PPECZXSSUPUVQR-XBLVEGMJSA-N |
SMILES |
CCC(C#CC#CC=CC=CCCC=C)O |
Synonyms |
(8E,10E)-8,10,14-Pentadecatriene-4,6-diyn-3-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















